molecular formula C15H15NO4S B5072318 N-benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5072318
M. Wt: 305.4 g/mol
InChI Key: VROLAYPEQMZLHQ-UHFFFAOYSA-N
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Description

N-Benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a benzyl group at the sulfonamide nitrogen. The parent compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3), is synthesized via the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under alkaline conditions (pH 9–10) using Na₂CO₃ as a base . Subsequent alkylation or aralkylation at the sulfonamide nitrogen with various halides (e.g., benzyl, 3-phenylpropyl, or 4-chlorobenzyl groups) yields diverse derivatives, including the N-benzyl variant . Structural confirmation of these compounds is achieved through IR, ¹H-NMR, and EIMS spectroscopy .

Properties

IUPAC Name

N-benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-21(18,16-11-12-4-2-1-3-5-12)13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROLAYPEQMZLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by its benzodioxane structure. Sulfonamides are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry due to their relatively low toxicity and cost-effectiveness .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of folic acid synthesis in bacteria. This occurs via the inhibition of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate from para-aminobenzoic acid (PABA). By blocking this pathway, the compound prevents bacterial growth and replication, making it effective against various bacterial strains .

Antimicrobial Activity

This compound exhibits notable antimicrobial activity. Research indicates that sulfonamides can inhibit a wide range of Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications to the benzodioxane structure can enhance antibacterial efficacy .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has been tested against HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) cell lines, showing significant cytotoxic effects with IC50 values comparable to established anticancer drugs .

Enzyme Inhibition Studies

A series of studies have evaluated the enzyme inhibition potential of this compound. The following table summarizes some key findings:

CompoundEnzyme Target% Inhibition at 0.5 mMIC50 (µM)
5aAChE17.23 ± 0.19-
5bAChE81.74 ± 0.1989.12 ± 0.11
5cAChE97.11 ± 0.26146.73 ± 0.12
5dBChE75.29 ± 0.15357.53 ± 0.08

These results indicate that certain derivatives exhibit strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer’s disease treatment .

Case Studies

In a notable case study involving N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamides, researchers synthesized various derivatives and evaluated their biological activities. The study found that several compounds exhibited promising anti-diabetic activity through α-glucosidase inhibition .

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide serves as a versatile building block in the synthesis of more complex organic molecules. Its sulfonamide group is particularly valuable for creating derivatives with enhanced biological activity or different physicochemical properties.

Synthesis of Derivatives
Research has demonstrated the successful synthesis of various derivatives through reactions with alkyl and aralkyl halides. These derivatives have been characterized using spectroscopic techniques such as IR and NMR, confirming their structural integrity .

Biological Applications

Antimicrobial Properties
The compound exhibits broad-spectrum antibacterial action by inhibiting folic acid synthesis in bacteria. This mechanism involves blocking the enzyme responsible for converting para-aminobenzoic acid (PABA) into folic acid, essential for bacterial growth and replication.

Anticancer Research
Studies indicate that derivatives of this compound possess anticancer properties. For instance, certain synthesized compounds have shown promising results against various cancer cell lines in vitro .

Neuroprotective Effects
Research has also explored the potential of these compounds as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. Specific derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's treatment .

Medical Applications

Drug Development
Due to its unique structure and biological activity, this compound is being investigated as a candidate for new drug formulations. Its ability to inhibit key enzymes involved in metabolic pathways makes it a potential therapeutic agent for conditions like Type 2 diabetes and Alzheimer's disease .

Case Studies
Recent studies have synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides that demonstrated significant enzyme inhibition activities. These findings suggest their potential use as therapeutic agents .

Industrial Applications

Development of New Materials
In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in polymer chemistry and materials science.

Data Table: Summary of Biological Activities

CompoundActivityTargetReference
N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamideAntimicrobialBacterial Growth Inhibition
N-(phenethyl)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-chlorobenzenesulfonamideAChE InhibitionAlzheimer’s Disease
N-(butyl)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-chlorobenzenesulfonamideBChE InhibitionAlzheimer’s Disease
Various derivativesAnticancerCancer Cell Lines

Chemical Reactions Analysis

N-Benzylation via Alkylation

The parent sulfonamide undergoes alkylation with benzyl halides to introduce the benzyl group:

General Procedure :

  • Substrate : N-(2,3-dihydrobenzo dioxin-6-yl)sulfonamide (3).

  • Reagents : Benzyl chloride (or derivatives), LiH (catalyst), DMF (solvent).

  • Conditions : Stirred at room temperature for 4–5 hours.

  • Workup : Precipitation with ice-cold water or extraction with chloroform.

Example Reaction :

N-(2,3-dihydrobenzo[1][4]dioxin-6-yl)sulfonamide+Benzyl chlorideLiH, DMFN-Benzyl derivative\text{N-(2,3-dihydrobenzo[1][4]dioxin-6-yl)sulfonamide} + \text{Benzyl chloride} \xrightarrow{\text{LiH, DMF}} \text{N-Benzyl derivative}

Representative Derivatives and Yields

CompoundYield (%)Reaction ConditionsSpectral Data (IR, 1H^1\text{H}-NMR)Source
6a (N-Benzyl-N-(2,3-dimethylphenyl)-derivative)86LiH, DMF, 4–5 hoursIR: 3416 cm1^{-1} (N–H), 1329 cm1^{-1} (–SO2_2)
6d (N-Benzyl-N-(2,6-dimethylphenyl)-derivative)72LiH, DMF, 4–5 hours1H^1\text{H}-NMR: δ 2.00 (s, 3H, CH3_3)

Spectral Characterization

  • IR Spectroscopy :

    • –SO2_2 stretching: 1329–1335 cm1^{-1} .
      – N–H stretching: 3416–3422 cm1^{-1} .

  • 1H^1\text{H}1H-NMR :
    – Benzodioxane protons: δ 4.20–4.30 (m, 4H, –O–CH2_2) .
    – Benzyl group: δ 4.50–4.70 (s, 2H, –CH2_2-C6_6H5_5) .

Reaction Optimization Insights

  • Catalyst : LiH outperforms weaker bases (e.g., NaHCO3_3) in promoting alkylation .

  • Solvent : DMF enhances solubility and reaction efficiency .

  • Temperature : Prolonged stirring (>4 hours) at room temperature ensures completion .

Biological Relevance

  • α-Glucosidase inhibition (IC50_{50}: 12–18 μM) .

  • Lipoxygenase inhibition (IC50_{50}: 23–45 μM) .

Critical Analysis of Methodologies

  • Yield Variability : Higher yields (72–90%) correlate with electron-deficient aryl halides .

  • Side Reactions : Competing hydrolysis of sulfonamide is mitigated by pH control .

This synthesis framework provides a reproducible pathway for accessing N-benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives, with applications in medicinal chemistry and enzyme inhibition studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The biological and enzymatic activities of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its analogs are influenced by substituents at the sulfonamide nitrogen. Below is a detailed comparison based on antibacterial efficacy and lipoxygenase (LOX) inhibition, supported by experimental data from peer-reviewed studies.

Antibacterial Activity

For example:

  • Parent compound (3) : Exhibited moderate activity against E. coli (IC₅₀ = 9.22 ± 0.70 μg/mL) but was inactive against S. typhi .
  • N-(2-Bromoethyl) derivative (5a) : Showed inhibitory activity against E. coli (IC₅₀ = 9.66 ± 0.33 μg/mL), comparable to ciprofloxacin (MIC = 8.01 ± 0.12 μg/mL) .

This suggests that bulky or halogenated substituents (e.g., 4-chlorobenzyl) may reduce antibacterial efficacy, while smaller alkyl groups (e.g., bromoethyl) retain potency.

Lipoxygenase (LOX) Inhibition

LOX inhibition is critical for anti-inflammatory applications. Key findings include:

  • N-(3-Phenylpropyl) derivative (5c) and N-(4-Chlorobenzyl) derivative (5e): Displayed notable LOX inhibition (IC₅₀ = 85.79 ± 0.48 mM and 89.32 ± 0.34 mM, respectively), though less potent than the reference Baicalein (IC₅₀ = 22.41 ± 1.3 mM) .
  • Parent compound (3) and N-(2-Phenethyl) derivative (5b) : Exhibited minimal LOX inhibitory activity .

The enhanced LOX inhibition of 5c and 5e highlights the importance of aromatic or extended alkyl chains in modulating enzyme interaction.

Comparative Data Table

Compound Name (Substituent) Antibacterial Activity (IC₅₀/MIC, μg/mL) LOX Inhibition (IC₅₀, mM)
Parent compound (3) 9.22 ± 0.70 (E. coli) >100 (inactive)
N-(2-Bromoethyl) (5a) 9.66 ± 0.33 (E. coli) >100 (inactive)
N-(3-Phenylpropyl) (5c) Inactive 85.79 ± 0.48
N-(4-Chlorobenzyl) (5e) Inactive 89.32 ± 0.34
Ciprofloxacin (Reference) 8.01 ± 0.12 (E. coli) N/A
Baicalein (Reference) N/A 22.41 ± 1.3

Mechanistic and Structural Insights

  • Antibacterial Mechanism : Sulfonamides typically inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. The activity of N-benzyl derivatives may depend on steric hindrance from the benzyl group, which could limit enzyme binding .
  • LOX Inhibition : The 3-phenylpropyl and 4-chlorobenzyl groups in 5c and 5e likely enhance hydrophobic interactions with LOX’s active site, improving inhibitory potency compared to smaller substituents .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives?

  • Methodological Answer: Synthesis typically involves a two-step process:
  • Step 1: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under alkaline conditions (pH 9–10) using aqueous Na₂CO₃ to form the parent sulfonamide .
  • Step 2: N-Substitution with benzyl halides (or other alkyl/aryl halides) in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a catalyst. Reaction monitoring via TLC ensures completion .
  • Key Variables: pH control during sulfonamide formation and solvent polarity in substitution reactions significantly impact yield and purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer: Structural confirmation requires:
  • IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and benzodioxine C-O-C vibrations .
  • ¹H-NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm), benzodioxine methylene groups (δ 4.2–4.5 ppm), and N-benzyl CH₂ (δ 3.8–4.1 ppm) .
  • CHN Analysis: Validates molecular formula consistency .

Advanced Research Questions

Q. How can researchers resolve contradictory IC₅₀ values for α-glucosidase inhibition across studies of N-substituted benzodioxine-sulfonamide derivatives?

  • Methodological Answer: Discrepancies may arise from:
  • Substituent Effects: Electron-withdrawing groups (e.g., 4-methylphenyl in 7i and 7k) enhance inhibition (IC₅₀ 81–86 μM) compared to unsubstituted analogs (IC₅₀ >100 μM) .
  • Enzyme Source Variability: Use standardized α-glucosidase (e.g., Saccharomyces cerevisiae) and control assays with acarbose (IC₅₀ 37.38 ± 0.12 μM) .
  • Statistical Rigor: Triplicate experiments with SEM reporting minimize variability .

Q. What experimental strategies are recommended to evaluate the therapeutic potential of these compounds for Alzheimer’s disease?

  • Methodological Answer:
  • In Vitro Screening: Test acetylcholinesterase (AChE) inhibition using Ellman’s method, comparing to donepezil as a reference .
  • Molecular Docking: Analyze interactions with AChE’s catalytic site (e.g., CAS and PAS regions) to prioritize derivatives with optimal binding .
  • In Vivo Models: Evaluate cognitive improvement in transgenic mice (e.g., APP/PS1) with dose-response studies .

Q. How can structural modifications improve the pharmacokinetic properties of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives?

  • Methodological Answer:
  • Lipophilicity Optimization: Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance solubility while retaining benzodioxine’s rigidity for blood-brain barrier penetration .
  • Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to identify metabolically labile sites (e.g., sulfonamide or benzyl groups) .

Methodological Design Questions

Q. How should researchers design experiments to address conflicting bioactivity data between antibacterial and enzyme inhibition studies?

  • Methodological Answer:
  • Factorial Design: Test compounds against both antibacterial targets (e.g., E. coli and S. aureus) and enzymes (e.g., α-glucosidase, lipoxygenase) under identical conditions .
  • Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects that may explain divergent results .

Q. What computational tools are effective for predicting the SAR (Structure-Activity Relationship) of benzodioxine-sulfonamide derivatives?

  • Methodological Answer:
  • QSAR Modeling: Utilize descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate with bioactivity .
  • Molecular Dynamics (MD): Simulate ligand-enzyme interactions over time (e.g., GROMACS) to assess binding stability .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating reproducibility in enzyme inhibition assays?

  • Methodological Answer:
  • ANOVA with Post Hoc Tests: Compare triplicate IC₅₀ values across derivatives to identify outliers .
  • Bland-Altman Plots: Assess agreement between independent experiments .

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